![molecular formula C7H6ClNO B3030231 3-Chloro-4-methylpicolinaldehyde CAS No. 884495-43-6](/img/structure/B3030231.png)
3-Chloro-4-methylpicolinaldehyde
Overview
Description
The compound of interest, 3-Chloro-4-methylpicolinaldehyde, is a derivative of picolinaldehyde, which is a heterocyclic compound that has been studied for its potential use as an analytical reagent and for its reactivity in various chemical reactions. The chloro and methyl substituents on the picolinaldehyde core are expected to influence its chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions or interactions with various reagents. For instance, the synthesis of 3-methylpicolinic acid complexes with Cr(III) and V(IV) was achieved, and these complexes were characterized using XRD and LC-MS/MS techniques . Similarly, novel quinolinone derivatives were synthesized through Michael addition and condensation reactions, indicating that similar synthetic strategies could potentially be applied to 3-Chloro-4-methylpicolinaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a novel quinolinone derivative was determined, and its molecular geometry was analyzed using DFT . These techniques could be used to elucidate the structure of 3-Chloro-4-methylpicolinaldehyde and predict its electronic and spectral properties.
Chemical Reactions Analysis
The reactivity of picolinaldehyde derivatives towards metal ions has been explored, with findings that they can form strongly colored chelates in slightly basic media . Additionally, the reactivity of 3-Acetyl-4-methylthioquinolin-2(1H)-one with various reagents suggests that 3-Chloro-4-methylpicolinaldehyde may also undergo a range of chemical transformations, including heterocyclization and reactions with binucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. For instance, the α-glucosidase inhibitory activity of Cr(III) and V(IV) complexes of 3-methylpicolinic acid was evaluated, and their nonlinear optical (NLO) properties were determined using DFT calculations . The acid dissociation constants of picolinaldehyde derivatives were determined potentiometrically, which is relevant for understanding the acidity and basicity of the functional groups in 3-Chloro-4-methylpicolinaldehyde .
Scientific Research Applications
Synthesis and Optical Properties
A study by Barberis & Mikroyannidis (2006) focused on the synthesis and optical properties of aluminum and zinc quinolates, using substituted benzaldehydes, including 4-methyl(methoxy or chloro)benzaldehyde, to afford the corresponding substituted 2-styryl-8-quinolinol. These complexes exhibited improved thermal stability and processability, emitting blue-green light, indicating potential applications in materials science, particularly in the field of photoluminescent materials (Barberis & Mikroyannidis, 2006).
Antimicrobial Activity
Research on derivatives of 3-Chloro-4-methylpicolinaldehyde and related compounds has shown significant antimicrobial activity. Gobis et al. (2022) synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone and evaluated their antimicrobial activity, including tuberculostatic activity. These compounds exhibited varying degrees of effectiveness against Gram-positive bacteria, highlighting their potential in developing new antimicrobial drugs (Gobis et al., 2022).
Material Science and Catalysis
In material science and catalysis, the versatility of 3-Chloro-4-methylpicolinaldehyde derivatives is evident. Dixit & Vora (2015) synthesized novel thermotropic liquid crystals with a lateral chloro group, exhibiting mesophases useful for advanced material applications. Their work demonstrates the compound's role in enhancing the properties of liquid crystalline materials, indicating its importance in the development of display technologies and other applications (Dixit & Vora, 2015).
Future Directions
properties
IUPAC Name |
3-chloro-4-methylpyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWASKGNIVGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660564 | |
Record name | 3-Chloro-4-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylpicolinaldehyde | |
CAS RN |
884495-43-6 | |
Record name | 3-Chloro-4-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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